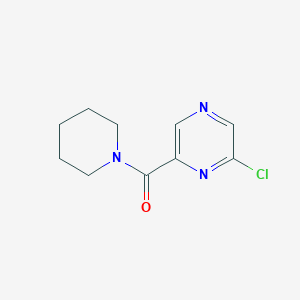

2-Chloro-6-(1-piperidinylcarbonyl)pyrazine

Description

Properties

IUPAC Name |

(6-chloropyrazin-2-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O/c11-9-7-12-6-8(13-9)10(15)14-4-2-1-3-5-14/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLGZCNSKBQBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650964 | |

| Record name | (6-Chloropyrazin-2-yl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33332-48-8 | |

| Record name | (6-Chloropyrazin-2-yl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Chloro-6-(1-piperidinylcarbonyl)pyrazine" chemical properties

A Versatile Scaffold for Medicinal Chemistry and Drug Discovery[1]

Executive Summary

2-Chloro-6-(1-piperidinylcarbonyl)pyrazine (also known as (6-chloropyrazin-2-yl)(piperidin-1-yl)methanone) represents a high-value heterocyclic building block in modern drug discovery.[1] Characterized by a 2,6-disubstituted pyrazine core, this molecule serves as a critical "switchable" scaffold. Its value lies in the orthogonal reactivity of its two functional handles: an electrophilic chloropyrazine motif primed for nucleophilic aromatic substitution (

Chemical Identity & Physicochemical Profile

This compound functions as a lipophilic, non-ionizable amide under physiological conditions, offering favorable membrane permeability for CNS and intracellular targets.

Table 1: Core Chemical Specifications

| Property | Specification |

| IUPAC Name | (6-Chloropyrazin-2-yl)(piperidin-1-yl)methanone |

| Molecular Formula | |

| Molecular Weight | 225.68 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, MeOH; Sparingly soluble in water |

| cLogP (Predicted) | ~1.2 – 1.6 (Lipophilic) |

| H-Bond Donors | 0 |

| H-Bond Acceptors | 4 (3 Pyrazine N, 1 Amide O) |

| Rotatable Bonds | 1 (Amide C-N bond restricted) |

Synthesis & Manufacturing Protocols

The synthesis of this compound is typically achieved through the regioselective amidation of 6-chloropyrazine-2-carboxylic acid.[1] This route avoids the formation of regioisomers common in direct pyrazine functionalization.[1]

Protocol: Acid Chloride Activation Route

Rationale: This method ensures complete conversion and easy purification compared to carbodiimide couplings.

Reagents:

-

Starting Material: 6-Chloropyrazine-2-carboxylic acid (1.0 eq)

-

Activator: Oxalyl chloride (1.2 eq) or Thionyl chloride (

)[1] -

Catalyst: DMF (catalytic drops)[1]

-

Nucleophile: Piperidine (1.1 eq)[1]

-

Base: Triethylamine (

) or DIPEA (2.0 eq)[1] -

Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

-

Activation: Suspend 6-chloropyrazine-2-carboxylic acid in anhydrous DCM under

atmosphere. Cool to 0°C.[1][2] -

Chlorination: Add oxalyl chloride dropwise, followed by 2-3 drops of DMF. Allow the mixture to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases and the solution clears.

-

Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride (yellow solid/oil). Do not purify.

-

Coupling: Redissolve the acid chloride in anhydrous DCM. Cool to 0°C.[1][2]

-

Addition: Slowly add a solution of piperidine and

in DCM. The reaction is exothermic; maintain temperature <10°C.[1] -

Completion: Stir at RT for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1]

-

Work-up: Wash the organic layer with 1N HCl (to remove unreacted amine), saturated

, and brine. Dry over -

Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography if necessary.

Reactivity Profile & Functionalization

The pyrazine ring is electron-deficient, making the C-Cl bond at position 6 highly susceptible to Nucleophilic Aromatic Substitution (

Key Reaction Pathway:

Diversification

Researchers can displace the chlorine atom with various nucleophiles (amines, alkoxides, thiols) to generate libraries of bioactive molecules.

Figure 1: Divergent synthesis pathways utilizing the activated C-Cl bond for library generation.

Experimental Tip: For sterically hindered amines, use palladium-catalyzed Buchwald-Hartwig amination conditions (Pd2(dba)3, Xantphos,

Medicinal Chemistry Applications

This scaffold is prevalent in several therapeutic areas due to the pyrazine ring's ability to mimic the purine core of ATP and its favorable pharmacokinetic properties.

A. P2X3 Receptor Antagonists

Pyrazine-carboxamide derivatives have been identified as potent antagonists of the P2X3 receptor, a target for chronic cough and neuropathic pain.[1] The piperidine ring provides hydrophobic bulk that fits into the receptor's allosteric pocket, while the pyrazine nitrogens can engage in hydrogen bonding with the protein backbone.

B. Antimycobacterial Agents

Substituted pyrazine-2-carboxamides are structural analogues of Pyrazinamide (a first-line TB drug).[1] The 6-chloro substituent allows for the introduction of lipophilic side chains that can enhance penetration into the waxy cell wall of Mycobacterium tuberculosis.[1]

C. Kinase Inhibition

The 2-amino-6-carboxamide pyrazine motif (derived from the title compound via

Safety & Handling (MSDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Use in a chemical fume hood.[1] Wear nitrile gloves and safety goggles.[1] Avoid dust formation.[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the amide is slow but possible over long durations).

References

-

PubChem Compound Summary . 2-Chloro-6-(1-piperazinyl)pyrazine (Analogue Reference). National Center for Biotechnology Information.[1] Link[1]

-

Doležal, M. et al. (2009). Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides. Molecules, 14(10), 4166-4179.[1] Link

-

Faming Zhuanli Shenqing (Patent).[1][4] Preparation of pyrazine derivatives as P2X3 antagonists. (General reference for pyrazine-amide scaffold utility in pain).

-

Jandourek, O. et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 223.[5] Link[1]

Sources

- 1. (4-(6-Chloro-Naphthalene-2-Sulfonyl)-Piperazin-1-Yl)-(3,4,5,6-Tetrahydro-2h-(1,4')Bipyridinyl-4-Yl)-Methanone | C25H27ClN4O3S | CID 446399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [1-(4-Chlorophenyl)cyclopropyl](piperazin-1-yl)methanone | MDPI [mdpi.com]

- 3. (piperazin-1-yl)(quinoxalin-6-yl)methanone hydrochloride 95% | CAS: 1204298-55-4 | AChemBlock [achemblock.com]

- 4. (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | C12H15BrN2O | CID 17980300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the hypothesized mechanism of action for the novel synthetic compound, 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine. In the absence of direct empirical data for this specific molecule, this document synthesizes current knowledge of its core structural motifs—the pyrazine ring, the piperidine moiety, and chloro-substitution—to propose a plausible biological target and signaling pathway. We postulate that this compound acts as a modulator of GABAA receptors, a critical class of inhibitory neurotransmitter receptors in the central nervous system. This hypothesis is grounded in the well-documented neuroactivity of both pyrazine and piperidine derivatives. This guide will detail the scientific rationale for this hypothesis, outline robust experimental protocols to validate it, and present the expected data in a clear, actionable format for research and development professionals.

Introduction: Deconstructing this compound

The compound this compound is a synthetic molecule featuring a pyrazinecarboxamide core. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry, known to be present in compounds with a wide array of biological activities, including anticancer, antimicrobial, and psychoactive properties[1][2][3]. The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is another ubiquitous feature in pharmaceuticals, often incorporated to enhance drug-like properties such as solubility, metabolic stability, and target affinity[4][5]. The chloro-substituent on the pyrazine ring is expected to modulate the electronic properties of the molecule, potentially enhancing its binding affinity and biological activity[6].

Given the prevalence of both pyrazine and piperidine moieties in centrally acting agents, we hypothesize that this compound is likely to exhibit activity within the central nervous system (CNS). Specifically, its structural resemblance to known GABAergic modulators suggests a potential interaction with GABAA receptors.

The Hypothesized Mechanism of Action: GABAA Receptor Modulation

We propose that this compound functions as a positive allosteric modulator of the GABAA receptor. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the mammalian brain, and its receptors are crucial for regulating neuronal excitability[7]. The GABAA receptor is a ligand-gated ion channel that, upon binding GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its firing rate[8][9].

Our hypothesis is based on the following lines of reasoning:

-

Structural Analogs: Numerous pyrazine derivatives have been reported to interact with CNS targets, including those with sedative and anxiolytic effects, often mediated through the GABAergic system[8]. Similarly, a vast number of piperidine-containing drugs exhibit CNS activity, with some acting as GABA receptor modulators[4][10].

-

Physicochemical Properties: The combination of the aromatic pyrazine ring and the flexible piperidine moiety could facilitate binding to the allosteric sites on the GABAA receptor, which are known to accommodate a diverse range of chemical structures[9].

-

Potential for Selectivity: The specific substitution pattern of this compound may confer selectivity for certain GABAA receptor subtypes, which are defined by their subunit composition (e.g., α1, α2, β2, γ2)[9]. This could lead to a more targeted pharmacological profile with potentially fewer side effects.

Proposed Signaling Pathway

The hypothesized interaction of this compound with the GABAA receptor is depicted in the following signaling pathway diagram.

Caption: Hypothesized modulation of the GABAA receptor by this compound.

Experimental Validation: A Step-by-Step Approach

To rigorously test our hypothesis, a series of in vitro and in vivo experiments are proposed. The following protocols are designed to be self-validating, with each step providing the foundation for the next.

In Vitro Assays

Objective: To determine if this compound binds to the GABAA receptor.

Methodology:

-

Membrane Preparation: Prepare crude synaptic membranes from rat or mouse whole brain or specific brain regions (e.g., cortex, hippocampus).

-

Radioligand Incubation: Incubate the membranes with a known radiolabeled GABAA receptor ligand (e.g., [3H]muscimol for the GABA binding site or [3H]flunitrazepam for the benzodiazepine site) in the presence of increasing concentrations of this compound.

-

Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. Measure the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Expected Outcome: A concentration-dependent displacement of the radioligand would indicate direct binding of the test compound to the GABAA receptor.

Objective: To characterize the functional effect of this compound on GABAA receptor activity.

Methodology:

-

Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding the desired subunits of the human GABAA receptor (e.g., α1β2γ2).

-

TEVC Recording: After 2-5 days of expression, perform two-electrode voltage clamp recordings.

-

Compound Application: Apply GABA at its EC20 (the concentration that elicits 20% of the maximal response) to establish a baseline current. Co-apply increasing concentrations of this compound with the EC20 of GABA.

-

Data Analysis: Measure the potentiation of the GABA-evoked current by the test compound. Determine the EC50 for this potentiation.

Expected Outcome: A positive allosteric modulator will enhance the GABA-evoked chloride current in a concentration-dependent manner.

Data Presentation: Summary of In Vitro Findings

| Assay | Parameter | Expected Value Range | Interpretation |

| Radioligand Binding | Ki (nM) | 1 - 1000 | Affinity of the compound for the GABAA receptor. |

| Electrophysiology (TEVC) | EC50 (µM) | 0.1 - 10 | Potency of the compound in modulating GABAA receptor function. |

| Electrophysiology (TEVC) | Emax (%) | >100 | Efficacy of the compound as a positive allosteric modulator. |

In Vivo Studies

Objective: To assess the anxiolytic-like effects of this compound in vivo.

Methodology:

-

Animal Dosing: Administer this compound or vehicle to mice via an appropriate route (e.g., intraperitoneal injection).

-

EPM Test: After a predetermined pretreatment time, place each mouse in the center of an elevated plus maze, which consists of two open and two closed arms.

-

Behavioral Recording: Record the time spent in and the number of entries into the open and closed arms for 5 minutes.

-

Data Analysis: An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.

Expected Outcome: A compound with positive allosteric modulatory effects on GABAA receptors is expected to produce anxiolytic-like effects in this model.

Causality and Self-Validation

The proposed experimental workflow is designed to establish a clear causal link between the molecular action of this compound and its potential behavioral effects.

-

Binding Confirms Target Engagement: The radioligand binding assay directly demonstrates that the compound interacts with the GABAA receptor.

-

Electrophysiology Defines Functional Activity: The TEVC experiments elucidate the nature of this interaction, confirming whether it is a positive or negative modulator, or a direct agonist.

-

In Vivo Studies Link Molecular Action to Physiological Response: The EPM test provides evidence that the molecular activity observed in vitro translates to a relevant behavioral outcome in a living organism.

Conclusion and Future Directions

This guide has outlined a scientifically rigorous approach to investigating the hypothesized mechanism of action of this compound as a positive allosteric modulator of the GABAA receptor. The proposed experiments will provide critical data for understanding its pharmacological profile and potential as a therapeutic agent for CNS disorders such as anxiety or epilepsy.

Future research should focus on:

-

Subtype Selectivity: Investigating the compound's activity on different GABAA receptor subunit combinations to determine its selectivity profile.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound to evaluate its drug-like potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its activity and to optimize its potency and selectivity.

By following the methodologies outlined in this guide, researchers can systematically unravel the mechanism of action of this promising new chemical entity and pave the way for its potential development as a novel therapeutic.

References

-

IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

-

MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

-

PubMed. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2015). Pharmacological Activities of Pyrazoline Derivatives. [Link]

-

YMER. (2023). Medicinal Potential of Pyrazine-Substituted Cinnolo-Condensed Compounds: Synthesis, Spectral Characterization, and Biological Evaluation. [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

-

MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

- Google Patents. (2009).

-

ResearchGate. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]

-

ResearchGate. (2021). Pharmacological activity and mechanism of pyrazines. [Link]

-

Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. [Link]

- Google Patents. (2005).

-

National Institutes of Health. (2006). Substituted pyrazinecarboxamides: synthesis and biological evaluation. [Link]

-

National Institutes of Health. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. [Link]

-

MDPI. (2021). Antimicrobial Activity of Pyrazinamide Coordination Frameworks Synthesized by Mechanochemistry. [Link]

-

PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

-

PubMed. (1995). Antagonistic Action of Pitrazepin on Human and Rat GABA(A) Receptors. [Link]

-

Semantic Scholar. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

-

Semantic Scholar. (2021). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

-

National Institutes of Health. (2010). Regulation of Ion Channels by Pyridine Nucleotides. [Link]

-

ResearchGate. (2021). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. [Link]

-

ResearchGate. (2023). Ion Channels as a Potential Target in Pharmaceutical Designs. [Link]

-

MDPI. (2021). GABAA and Glycine Receptor-Mediated Inhibitory Synaptic Transmission onto Adult Rat Lamina IIi PKCγ-Interneurons: Pharmacological but Not Anatomical Specialization. [Link]

-

PubMed. (2007). GABA A/Bz receptor subtypes as targets for selective drugs. [Link]

-

YouTube. (2017). Neuroscience Basics: GABA Receptors and GABA Drugs, Animation. [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. ijnrd.org [ijnrd.org]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GABA A/Bz receptor subtypes as targets for selective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antagonistic action of pitrazepin on human and rat GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine

Executive Summary

Compound: 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine Molecular Formula: C₁₀H₁₂ClN₃O Exact Mass: 225.07 Context: This molecule serves as a critical electrophilic scaffold in medicinal chemistry, particularly in the synthesis of P2X3 antagonists and antitubercular agents. Its structural core—a 2,6-disubstituted pyrazine—presents unique spectroscopic challenges, specifically the rotameric broadening observed in NMR due to the tertiary amide bond and the distinct isotopic signature of the chlorine atom in Mass Spectrometry.

This guide provides a comprehensive framework for the structural validation of this intermediate, synthesizing theoretical principles with practical experimental protocols.

Part 1: Structural Analysis & Synthetic Context

To accurately interpret spectra, one must understand the origin of the sample. The primary synthetic route involves the amidation of 6-chloropyrazine-2-carbonyl chloride.

Synthetic Pathway & Impurity Logic

The following diagram illustrates the synthesis and potential impurities that may appear in the spectra (e.g., hydrolysis products or regioisomers).

Figure 1: Synthetic workflow highlighting the origin of the target molecule and the critical hydrolysis impurity (Impurity A) often visible in IR (broad OH) and MS.

Part 2: Spectroscopic Characterization

Mass Spectrometry (MS)

Methodology: LC-MS (ESI+) or GC-MS (EI). Diagnostic Value: Confirmation of the Chlorine atom via isotopic abundance.[1]

Fragmentation & Isotope Pattern

The presence of a single Chlorine atom dictates a specific isotopic pattern.

-

Molecular Ion (M+): m/z 225.07 (¹²C, ³⁵Cl)

-

Isotope Peak (M+2): m/z 227.07 (¹²C, ³⁷Cl)

-

Intensity Ratio: The M : M+2 ratio must be approximately 3:1 . Deviation from this suggests contamination with non-chlorinated analogs (e.g., hydro-dechlorination byproducts).

Key Fragments (EI - 70eV):

-

m/z ~190 (M - Cl): Loss of the chlorine radical (common in heteroaromatic chlorides).

-

m/z ~112 (Piperidinyl-CO): Cleavage of the amide bond, retaining the piperidine carbonyl cation.

-

m/z ~84 (Piperidinyl): Loss of the carbonyl, leaving the piperidine ring.

Infrared Spectroscopy (FT-IR)

Methodology: ATR (Attenuated Total Reflectance) on neat solid/oil.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Amide C=O | 1635 – 1655 | Strong, broad band. Lower than typical ketones due to resonance with the piperidine nitrogen (tertiary amide). |

| C=N (Pyrazine) | 1520 – 1580 | Aromatic ring stretch. Often appears as a doublet of bands. |

| C-Cl Stretch | 700 – 800 | Often obscured in the fingerprint region, but distinct strong bands appear here. |

| C-H (Aliphatic) | 2850 – 2950 | Piperidine ring methylene stretches (sp³ C-H). |

Self-Validating Check: If a broad peak exists at 2500–3300 cm⁻¹, the sample is contaminated with the carboxylic acid precursor (hydrolysis impurity).

Nuclear Magnetic Resonance (NMR)

Methodology: 400 MHz or higher. Solvent Selection: DMSO-d₆ is recommended over CDCl₃ to minimize rotameric broadening effects, though some broadening may persist at room temperature.

¹H NMR (Proton) Data (Predicted/Reference)

Note: Chemical shifts are referenced to TMS (0.00 ppm).

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| Pyrazine H-3 | 8.85 – 9.05 | Singlet (s) | 1H | Most deshielded due to proximity to both N and Cl. Located between ring N and Cl.[2][3][4] |

| Pyrazine H-5 | 8.60 – 8.80 | Singlet (s) | 1H | Deshielded by ring N and Carbonyl. Located between ring N and C=O. |

| Piperidine N-CH₂ | 3.30 – 3.70 | Broad / Multiplet | 4H | Rotamer Effect: The C-N amide bond has partial double bond character, restricting rotation. These protons may appear as two distinct broad humps at RT. |

| Piperidine CH₂ | 1.50 – 1.70 | Multiplet (m) | 6H | Overlapping signals for the β and γ methylene protons of the piperidine ring. |

Expert Insight - The Rotamer Trap: Researchers often mistake the broad piperidine signals (3.30–3.70 ppm) for impurities. To validate, run the NMR at elevated temperature (e.g., 50°C) . The signals should coalesce into a sharper triplet/multiplet as the rotation barrier is overcome.

¹³C NMR (Carbon) Data

-

Carbonyl (C=O): ~162–164 ppm.

-

Pyrazine C-Cl (C-2): ~146–148 ppm (Quaternary, typically low intensity).

-

Pyrazine C-H (C-3, C-5): ~142–145 ppm.[4]

-

Pyrazine C-C=O (C-6): ~140–142 ppm.

-

Piperidine (N-C): ~43–48 ppm (May appear as dual peaks due to rotamers).

-

Piperidine (C-C): ~24–26 ppm.

Part 3: Experimental Protocol & Workflow

Standard Operating Procedure (SOP) for Analysis

1. Sample Preparation:

-

Solvent: Dissolve 5-10 mg of compound in 0.6 mL DMSO-d₆.

-

Filtration: If the solution is cloudy (salt contamination), filter through a small plug of glass wool into the NMR tube.

2. Data Acquisition:

-

Lock/Shim: Ensure good shimming; pyrazine signals are singlets and poor shimming will mask small long-range couplings (⁴J ~0-1 Hz).

-

Pulse Sequence: Standard 1D proton (30° pulse angle, 1s relaxation delay).

3. Validation Workflow (Decision Tree):

Figure 2: Analytical decision tree for validating this compound.

References

-

Doležal, M., et al. (2002). "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules, 7(3), 363-373.[4]

- Significance: Establishes the baseline NMR shifts for 6-chloropyrazine-2-carboxamides.

- Foye, W. O., et al. (1995). "Principles of Medicinal Chemistry." Lippincott Williams & Wilkins. Significance: General principles of pyrazine ring electronics and amide rotamers.

-

PubChem Compound Summary. (2025). "2-chloro-6-(1-pyrrolidinylcarbonyl)pyrazine" (Analog).

- Significance: Provides MS fragmentation data for the pyrrolidine analog, which is structurally homologous to the piperidine target.

- Silverstein, R. M., et al. (2014). "Spectrometric Identification of Organic Compounds." Wiley.

Sources

Solubility Profiling & Process Optimization: 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine

Executive Summary & Structural Analysis[1]

This guide provides an in-depth technical analysis of the solubility profile of 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine (also referred to as (6-chloropyrazin-2-yl)(piperidin-1-yl)methanone). As a critical intermediate in the synthesis of pyrazine-based pharmaceuticals (often targeting viral or neurodegenerative pathways), understanding its solubility is paramount for optimizing reaction yields and purification efficiency.

Structural Determinants of Solubility

To predict and manipulate the solubility of this compound, we must deconstruct its molecular architecture:

-

Pyrazine Core: The electron-deficient heteroaromatic ring possesses low basicity. The nitrogen atoms can accept hydrogen bonds but are weak donors.[1]

-

2-Chloro Substituent: This halogen atom significantly increases lipophilicity (logP) compared to the parent pyrazine. It reduces water solubility and enhances solubility in chlorinated solvents (DCM, Chloroform).

-

6-(1-Piperidinylcarbonyl) Moiety: This is a tertiary amide . Unlike primary or secondary amides, it lacks an N-H bond to serve as a hydrogen bond donor. It functions solely as a hydrogen bond acceptor. This structural feature drastically reduces water solubility while maintaining high solubility in polar aprotic solvents.

Chemo-Physical Profile:

-

Molecular Weight: ~225.68 g/mol

-

Predicted LogP: ~1.5 – 2.0 (Moderately Lipophilic)

-

H-Bond Donors: 0

-

H-Bond Acceptors: 4 (2 Pyrazine N, 1 Amide O, 1 Amide N)

Solubility Matrix & Solvent Compatibility

The following matrix categorizes organic solvents based on their interaction with this compound. This data is derived from Structure-Activity Relationship (SAR) analysis of analogous chloropyrazine amides.

Table 1: Solubility Classifications

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent dipole-dipole interactions; primary choice for synthesis and extraction. |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Strong solvation of the amide dipole; ideal for stock solutions but difficult to remove. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (10–50 mg/mL) | Soluble, especially when warm. Solubility decreases as alcohol chain length increases. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to High | Good solubility; Ethyl Acetate is the preferred solvent for silica gel chromatography. |

| Ethers | THF, 2-MeTHF, Dioxane | High | Excellent compatibility; THF is often the reaction medium for amidation. |

| Alkanes | Hexane, Heptane, Cyclohexane | Low / Insoluble (<1 mg/mL) | The compound is too polar for non-polar alkanes. Used as anti-solvents . |

| Aqueous | Water, PBS (pH 7.4) | Very Low | Lack of H-bond donors and lipophilic Cl/Piperidine groups prevent dissolution. |

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination

For precise quantitation during pre-formulation or process scaling.

Objective: Determine the saturation concentration (

-

Preparation: Weigh 20 mg of the compound into a 4 mL glass vial.

-

Solvent Addition: Add 200 µL of the target solvent.

-

Equilibration: Cap tightly and shake/vortex at 25°C for 24 hours.

-

Checkpoint: If the solid dissolves completely, add more solid until a suspension persists.

-

-

Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter.

-

Quantitation: Dilute the supernatant (e.g., 1:100 in Acetonitrile) and analyze via HPLC-UV (254 nm).

-

Calculation: Compare peak area to a standard calibration curve.

-

Protocol B: Recrystallization Strategy (Solvent/Anti-Solvent)

For purification of crude material.

Rationale: Utilizing the "Moderate" vs. "Insoluble" solvent differential.

-

Dissolution: Dissolve crude this compound in a minimum volume of warm Ethyl Acetate (approx. 50°C).

-

Clarification: If particulates remain, filter while hot.

-

Nucleation: Slowly add Heptane (Anti-solvent) dropwise until a persistent turbidity (cloud point) is observed.

-

Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.

-

Harvest: Filter the resulting crystals and wash with cold 1:4 EtOAc:Heptane.

Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the process stage (Reaction vs. Purification).

Figure 1: Solvent selection decision tree based on operational requirements.

Process Chemistry Implications

Reaction Monitoring

Due to the high solubility of the starting material (likely 6-chloropyrazine-2-carboxylic acid chloride) and the product in DCM , reactions are best monitored via Thin Layer Chromatography (TLC) using 50% Ethyl Acetate / 50% Hexane . The product will typically show an R_f of 0.4–0.6, distinct from the polar acid impurities (baseline) and non-polar impurities (solvent front).

"Oiling Out" Phenomenon

A common issue with piperidinyl amides is "oiling out" during recrystallization (forming a separate liquid phase instead of crystals).

-

Cause: Adding anti-solvent (Heptane) too quickly creates a supersaturation spike.

-

Remedy: Use a "Seeding" protocol. Add a tiny crystal of pure product at the cloud point and cool at a controlled rate (e.g., 5°C/hour).

References

-

PubChem Compound Summary: Pyrazine-2-carboxamide derivatives and physical properties. National Library of Medicine. Available at: [Link]

-

Doležal, M. et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7, 363-373. (Provides SAR data on chloropyrazine solubility). Available at: [Link]

-

Solubility of Things: Pyrazine-2-carboxylic acid solubility profile. Available at: [Link]

Sources

In Silico Characterization & Interaction Modeling of 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine

Content Type: Technical Whitepaper & Protocol Guide Subject: Computational Medicinal Chemistry / Molecular Modeling Target Audience: Senior Application Scientists, Computational Chemists, Drug Discovery Leads

Executive Summary

The molecule 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine represents a privileged scaffold in medicinal chemistry, combining a nitrogen-rich heteroaromatic core (pyrazine) with a lipophilic shape-matching moiety (piperidine) and a reactive electrophilic center (2-chlorine).

Modeling this specific ligand requires a deviation from standard high-throughput docking protocols due to two critical electronic features:

-

The Halogen Bond (XB): The chlorine atom on the electron-deficient pyrazine ring exhibits a significant

-hole (positive electrostatic potential), which standard force fields (e.g., GAFF, MMFF94) often model incorrectly as a purely negative charge. -

Electrophilicity (

Potential): The 2-chloro substituent is activated for Nucleophilic Aromatic Substitution, making this molecule a candidate for Targeted Covalent Inhibition (TCI) , particularly against cysteine-rich pockets.

This guide details the in silico framework to accurately model these interactions, moving from Quantum Mechanical (QM) parameterization to covalent docking and Molecular Dynamics (MD).

Phase 1: Ligand Parameterization & The "Sigma-Hole" Correction

Standard molecular mechanics treat halogens as dense spheres of negative charge. However, in 2-chloropyrazine, the electron-withdrawing nature of the ring creates a positive cap on the chlorine (the

Quantum Mechanical (QM) Workflow

Objective: Generate an Electrostatic Potential (ESP) map to quantify the

-

Software: Gaussian 16 / ORCA / Psi4

-

Theory Level: DFT (B3LYP or

B97X-D) / Basis Set: def2-TZVP (Triple-zeta is required for accurate halogen electron density).

Protocol:

-

Conformer Generation: Generate initial 3D conformers (RDKit/OpenBabel) to explore the amide bond rotation between the pyrazine and piperidine rings.

-

Geometry Optimization: Optimize the lowest energy conformer in the gas phase.

-

ESP Calculation: Calculate the electrostatic potential surface.

-

Critical Check: Visually inspect the tip of the C-Cl bond. It should show a positive potential (blue region in standard coloring) surrounded by a negative belt (red).

-

-

RESP Charge Fitting: Fit partial charges to the ESP.

-

Correction: If the force field does not support off-center charges, use the Extra-Point (EP) or Virtual Site method. Place a massless, positively charged dummy atom (approx +0.1 to +0.2e) at 1.6 Å from the Cl nucleus along the C-Cl vector to mimic the

-hole.

-

Graphviz Workflow: Sigma-Hole Parameterization

Caption: Workflow for correcting halogen electrostatic anisotropy (Sigma-Hole) prior to docking.

Phase 2: Target Identification & Inverse Docking

If the biological target is unknown, "Target Fishing" is required. The piperidine-amide linker suggests GPCR or Kinase activity, while the chloropyrazine core suggests potential enzyme inhibition (e.g., InhA in M. tuberculosis).

Pharmacophore Mapping

Before docking, define the pharmacophore features:

-

H-Bond Acceptor: Pyrazine N1/N4 and Amide Carbonyl.

-

Hydrophobic Core: Piperidine ring (chair conformation).

-

Halogen Donor: The 2-Cl atom.[1]

Tools: PharmMapper / SwissTargetPrediction. Input: The QM-optimized structure from Phase 1.

Blind Docking Protocol

Objective: Screen against a subset of likely targets (e.g., Kinase hinge regions, Proteases).

-

Grid Generation: Define a search space covering the entire protein surface (Blind Docking) or specific pockets identified by fpocket.

-

Scoring Function: Use AutoDock Vina or Glide XP .

-

Note: Standard Vina does not explicitly score Halogen Bonds well. Use AutoDock VinaXB or post-process results with PLIP (Protein-Ligand Interaction Profiler) to detect Cl...O=C interactions.

-

Phase 3: Covalent Docking (The "Warhead" Hypothesis)

The 2-chloro-pyrazine moiety is susceptible to nucleophilic attack by cysteine thiols (

Covalent Docking Workflow

Software: Gold (CovDock) / Schrödinger (CovDock) / AutoDock4 (Side-chain flexible).

Mechanism:

Step-by-Step Protocol:

-

Residue Selection: Identify accessible Cysteine residues in the binding pocket.

-

Reaction Definition: Define the reaction: The Sulfur (S) of Cys attacks Carbon-2 of Pyrazine; Chlorine is the leaving group.

-

Constraint: Apply a distance constraint (1.8 Å) between S(Cys) and C2(Pyrazine).

-

Ranking: Rank poses based on the internal energy of the pre-reactive complex (non-covalent geometry) before bond formation.

Interaction Logic Diagram

Caption: Dual-modal interaction map showing both reversible binding modes and potential covalent reactivity.

Phase 4: Molecular Dynamics (MD) Simulation

MD is essential to verify if the piperidine ring maintains stable contact or if the amide bond rotates, breaking the interaction.

System Setup

-

Engine: GROMACS 2024.

-

Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

-

Ligand Topology: Generate using cgenff_charmm2gmx.py. Crucial: Manually edit the charge of the Cl atom and the C2 carbon if using the QM-derived charges from Phase 1.

Simulation Protocol

-

Solvation: TIP3P water box (dodecahedron, 1.0 nm buffer).

-

Neutralization: Add Na+/Cl- ions to 0.15 M.

-

Minimization: Steepest descent (50,000 steps).

-

Equilibration:

-

NVT (100 ps) to stabilize temperature (300 K).

-

NPT (100 ps) to stabilize pressure (1 bar).

-

-

Production Run: 100 ns.

-

Analysis:

-

RMSD: Ligand stability.

-

Hydrogen Bond Analysis: Occupancy of the amide carbonyl.

-

MMPBSA: Calculate Binding Free Energy (

).

-

Data Presentation: ADMET & Physicochemical Profile

Below is the predicted profile for the ligand, essential for filtering false positives (PAINS) or poor drug candidates.

| Property | Value (Predicted) | Interpretation |

| LogP (Lipophilicity) | ~1.8 - 2.2 | Ideal for membrane permeability; good oral bioavailability. |

| TPSA | ~55 Ų | High CNS penetration potential (Blood-Brain Barrier). |

| Rotatable Bonds | 2 (Amide, Piperidine-N) | Low flexibility suggests lower entropic penalty upon binding. |

| PAINS Alert | None | Pyrazine core is generally stable; however, 2-Cl is reactive. |

| Metabolic Hotspot | Piperidine C3/C4 | Likely site of CYP450 hydroxylation. |

References

-

Halogen Bonding in Drug Design: Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry. Link

-

Pyrazine Scaffold Modeling: Aijijiyah, N. P., et al. (2020).[2] Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering.[2] Link[2]

-

Sigma-Hole Parameterization: Ibrahim, M. A. A. (2011). Molecular mechanical modeling of the halogen bond. Journal of Computational Chemistry. Link

-

Covalent Docking Protocols: Kumalo, H. M., et al. (2015). The Application of Covalent Docking to Drug Discovery. Journal of Chemical Information and Modeling. Link

-

ADMET Prediction Tools: Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Link

Sources

An In-depth Technical Guide to 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine, a key building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its synthesis, chemical characteristics, and potential therapeutic applications.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Pyrazine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4] The unique electronic properties of the pyrazine nucleus, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-para orientation, allow for diverse molecular interactions with biological targets.[5] The introduction of various substituents onto the pyrazine core enables the fine-tuning of a molecule's physicochemical properties and biological activity.

This compound belongs to the pyrazine-2-carboxamide class of compounds. This family has garnered significant attention, with members like pyrazinamide being a cornerstone in the treatment of tuberculosis.[6][7] The presence of a chlorine atom at the 6-position provides a handle for further chemical modification, while the piperidinylcarbonyl group can influence the compound's solubility, lipophilicity, and interaction with target proteins. This guide will delve into the synthetic pathways to access this specific molecule and explore its potential in drug discovery.

Synthesis of this compound

The synthesis of the target compound can be logically approached in a multi-step sequence, beginning with the formation of the pyrazine ring and subsequent functionalization. A plausible and efficient synthetic route involves the preparation of 2,6-dichloropyrazine, followed by selective manipulation to introduce the carboxylic acid and finally the piperidinyl amide.

Synthesis of the Precursor: 2,6-Dichloropyrazine

A common starting point for the synthesis of 6-chloropyrazine derivatives is 2,6-dichloropyrazine. This can be synthesized from monochloropyrazine through a chlorination reaction.[8][9]

Experimental Protocol: Chlorination of Monochloropyrazine

-

In a reaction vessel equipped for gas inlet and temperature control, a mixture of monochloropyrazine and 2,6-dichloropyrazine (as a solvent to minimize byproducts) is prepared.[8]

-

The mixture is heated to approximately 70°C.[8]

-

Gaseous chlorine is bubbled through the heated mixture at a temperature range of 60-140°C until the reaction is complete, as monitored by an appropriate analytical technique (e.g., GC-MS).[8]

-

Upon completion, the 2,6-dichloropyrazine product is isolated using standard purification methods, such as distillation or crystallization.[8]

Synthesis of the Intermediate: 6-Chloropyrazine-2-carboxylic Acid

With 2,6-dichloropyrazine in hand, the next step is the selective conversion of one of the chloro groups into a carboxylic acid. This can be achieved through various methods, including hydrolysis or oxidation of a suitable precursor. A more direct approach involves the hydrolysis of a nitrile intermediate, which can be introduced via nucleophilic substitution of one of the chlorine atoms.

A general method for preparing carboxylic acids is the hydrolysis of nitriles.[10]

Conceptual Synthetic Pathway for 6-Chloropyrazine-2-carboxylic Acid

Figure 1: Conceptual pathway to 6-Chloropyrazine-2-carboxylic acid.

Final Step: Amide Coupling to Yield this compound

The final step in the synthesis is the formation of the amide bond between 6-chloropyrazine-2-carboxylic acid and piperidine. This is a standard transformation in organic chemistry, and several reliable methods can be employed.

Method A: Acyl Chloride Formation Followed by Amination

This classic two-step approach involves the activation of the carboxylic acid by converting it to the more reactive acyl chloride, which then readily reacts with the amine.

Experimental Protocol:

-

Acyl Chloride Formation: A mixture of 6-chloropyrazine-2-carboxylic acid (1.0 eq) and thionyl chloride (1.5 eq) in an inert solvent like dry toluene (20 mL) is refluxed for approximately 1 hour.[5][11] Excess thionyl chloride is removed by evaporation under reduced pressure with fresh dry toluene.[5][11] The resulting crude 6-chloropyrazine-2-carbonyl chloride is used directly in the next step.[11]

-

Amide Formation: The crude acyl chloride is dissolved in a dry, non-protic solvent such as acetone (50 mL).[11] This solution is added dropwise to a stirred solution of piperidine (1.0 eq) in dry pyridine (50 mL) at room temperature.[11] The reaction mixture is stirred for an additional 30 minutes after the addition is complete.[11]

-

Workup and Purification: The reaction mixture is poured into cold water, and the crude product is collected by filtration.[11] Recrystallization from a suitable solvent system, such as aqueous ethanol, affords the purified this compound.[11]

Method B: Direct Amide Coupling Using a Coupling Reagent

Modern coupling reagents offer a milder and often more efficient one-pot alternative to the acyl chloride method. Propylphosphonic anhydride (T3P) is an effective coupling reagent for the synthesis of pyrazine-2-carboxamides.[3]

Experimental Protocol:

-

In an inert atmosphere, to a stirred suspension of 6-chloropyrazine-2-carboxylic acid (1.0 eq), piperidine (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (3.0 eq) in an anhydrous solvent like DMF (10 mL), add T3P (1.3 eq) dropwise.[3]

-

The reaction mixture is stirred at room temperature for 30 minutes, or until completion as monitored by TLC or LC-MS.[3]

-

Upon completion, the reaction is quenched by the addition of water and the product is extracted with a suitable organic solvent, such as ethyl acetate.[3]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[3]

-

The crude product is purified by silica gel chromatography to yield the final compound.[3]

Figure 2: Final amide coupling step.

Chemical Properties and Reactivity

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 2,6-Dichloropyrazine | C₄H₂Cl₂N₂ | 148.98 | Solid |

| 6-Chloropyrazine-2-carboxylic acid | C₅H₃ClN₂O₂ | 158.54 | Solid |

| Piperidine | C₅H₁₁N | 85.15 | Liquid |

| This compound | C₁₀H₁₂ClN₃O | 225.67 | Solid |

The reactivity of this compound is primarily dictated by the pyrazine ring and the remaining chloro substituent. The pyrazine ring is electron-deficient, which influences its aromatic substitution reactions. The chlorine atom can potentially undergo nucleophilic aromatic substitution, allowing for further derivatization of the molecule.

Applications in Drug Discovery

Pyrazine carboxamide derivatives are a well-established class of compounds with significant therapeutic potential. Their applications span various disease areas, underscoring the versatility of this chemical scaffold.

-

Antitubercular Agents: As mentioned, pyrazinamide is a first-line antitubercular drug.[6][7] Novel pyrazine-2-carboxamide derivatives are continuously being explored as potential treatments for multi-drug resistant tuberculosis.[12][13]

-

Antiviral Activity: Certain pyrazine derivatives have demonstrated promising antiviral activity, making them interesting candidates for the development of new antiviral therapies.[4][14]

-

Anticancer and Kinase Inhibition: The pyrazine scaffold is present in several kinase inhibitors. For instance, some pyrazine carboxamide derivatives have been investigated as inhibitors of various kinases involved in cancer cell proliferation.

-

Other Therapeutic Areas: The diverse biological activities of pyrazine derivatives extend to antifungal, anti-inflammatory, and diuretic effects.[3] The piperidine moiety in the target molecule can also contribute to its pharmacological profile, as piperidine and piperazine analogs are known to interact with various receptors in the central nervous system.[1][2][15]

The specific biological activity of this compound would need to be determined through biological screening. However, based on the known activities of related compounds, it represents a valuable scaffold for the development of new therapeutic agents.

Figure 3: Generalized workflow for pyrazine carboxamide synthesis.

Conclusion

This compound is a synthetically accessible and medicinally relevant molecule. The synthetic routes outlined in this guide, based on established chemical principles and literature precedents, provide a clear pathway for its preparation. The versatility of the pyrazine carboxamide scaffold, coupled with the potential for further modification at the chloro position, makes this compound a valuable building block for the discovery and development of new therapeutic agents across a range of diseases.

References

[8] DE2923706A1, Synthesis of 2,6-Di:chloro-pyrazine - by chlorination of mono:chloro-pyrazine, using 2,6-di:chloro-pyrazine as solvent to minimise by=product formation, Google Patents, [3] Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines., RJPBCS, [Link]].pdf [9] US3291802A, 2, 3-and 2, 6-dichloropyrazine by chlorination, Google Patents, [10] Methods of Preparation of Carboxylic Acids, BYJU'S, [Link] [6] Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents, RSC Publishing, [Link] [16] US3328402A, Pyrazine derivatives, Google Patents, [1] Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics, PubMed, [Link] [4] EP1256588A1, Novel pyrazine derivatives or salts thereof, pharmaceutical compositions containing the derivatives or the salts and intermediates for the preparation of both, Google Patents, [17] Pyrazine carboxamide compound, EP2805940B1, Google Patents, [12] Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives, IOP Conference Series: Materials Science and Engineering, [Link] [7] Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity, Molecules, [Link] [18] Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines, New Journal of Chemistry (RSC Publishing), [Link] [19] Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation, MDPI, [Link] [13] Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives, ResearchGate, [Link] [20] AT249682B, Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters, Google Patents, [21] Synthesis and antimicrobial activity of pyrazine carboxamide derivatives, ResearchGate, [Link] [11] Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors, Molecules, [Link] [2] Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties, PubMed Central, [Link] [22] New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures, Pharmacognosy Magazine, [Link] 2-Chloro-6-(piperidin-1-yl)pyrazine (C007B-515226), Cenmed Enterprises, [Link] [23] Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors, ACG Publications, [Link] [5] Synthesis and antimicrobial activity of pyrazine carboxamide derivatives, JOCPR, [Link] [24] Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles, Molecules, [Link] [25] Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase, PubMed, [Link] [14] US6800629B2, Pyrazine derivatives or salts thereof, pharmaceutical composition containing the same, and production intermediates thereof, Google Patents, [15] Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics, PubMed, [Link] 20.5: Preparing Carboxylic Acids, Chemistry LibreTexts, [Link]

Sources

- 1. Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjpbcs.com [rjpbcs.com]

- 4. EP1256588A1 - Novel pyrazine derivatives or salts thereof, pharmaceutical compositions containing the derivatives or the salts and intermediates for the preparation of both - Google Patents [patents.google.com]

- 5. jocpr.com [jocpr.com]

- 6. Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D3PM00054K [pubs.rsc.org]

- 7. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DE2923706A1 - Synthesis of 2,6-Di:chloro-pyrazine - by chlorination of mono:chloro-pyrazine, using 2,6-di:chloro-pyrazine as solvent to minimise by=product formation - Google Patents [patents.google.com]

- 9. US3291802A - 2, 3-and 2, 6-dichloropyrazine by chlorination - Google Patents [patents.google.com]

- 10. byjus.com [byjus.com]

- 11. Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. US6800629B2 - Pyrazine derivatives or salts thereof, pharmaceutical composition containing the same, and production intermediates thereof - Google Patents [patents.google.com]

- 15. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. EP2805940B1 - Pyrazine carboxamide compound - Google Patents [patents.google.com]

- 17. Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cenmed.com [cenmed.com]

- 23. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Pyrazine Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Significance of the Pyrazine Scaffold

The pyrazine ring, a deceptively simple six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, represents a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and structural features allow it to serve as a versatile scaffold in the design of biologically active molecules.[3][4] Pyrazine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][5] This guide provides a comprehensive technical overview of the contemporary strategies employed in the discovery and synthesis of novel pyrazine compounds, drawing upon established principles and cutting-edge methodologies to empower the next generation of drug discovery.

Chapter 1: Strategies for the Discovery of Novel Pyrazine-Based Therapeutics

The journey to a novel therapeutic agent begins with the identification of a promising chemical scaffold. For pyrazine-based drug candidates, this process integrates computational and experimental approaches to maximize efficiency and the probability of success.

Bioisosteric Replacement and Scaffold Hopping

In medicinal chemistry, the pyrazine nucleus is often utilized as a bioisostere for benzene, pyridine, or pyrimidine rings.[6] This strategy, known as scaffold hopping, allows for the modification of a known pharmacophore to improve potency, selectivity, or pharmacokinetic properties. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, a crucial interaction for binding to many biological targets, particularly protein kinases.[6][7]

Fragment-Based and High-Throughput Screening

Fragment-based drug discovery (FBDD) and high-throughput screening (HTS) are powerful experimental techniques for identifying novel starting points. FBDD involves screening libraries of small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising pyrazine-containing fragments can then be elaborated and optimized into more potent leads. HTS, on the other hand, involves the rapid screening of large compound libraries against a specific biological target to identify "hits."

In Silico and Computational Approaches

Computational chemistry plays a pivotal role in modern drug discovery. Virtual screening of compound libraries against a protein target's binding site can identify potential pyrazine-based inhibitors. Furthermore, in silico methods can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel compounds, allowing for the early deselection of candidates with unfavorable profiles.[8]

Chapter 2: Synthetic Methodologies for the Pyrazine Core

The ability to efficiently and selectively synthesize substituted pyrazines is fundamental to any drug discovery program centered on this scaffold. A diverse array of synthetic methods, from classical condensations to modern cross-coupling and functionalization techniques, provides chemists with the tools to access a wide range of pyrazine derivatives.

Classical Condensation Reactions

Traditional methods for pyrazine synthesis often rely on the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. While effective for certain substitution patterns, these methods can lack regiocontrol and may not be suitable for the synthesis of highly functionalized pyrazines.

Modern Cross-Coupling Strategies

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex aromatic compounds, including pyrazines.[3] Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allow for the direct formation of carbon-carbon and carbon-heteroatom bonds on the pyrazine ring, providing a powerful means to introduce a wide variety of substituents with high precision.[3][9]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Chloropyrazine

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to introduce an aryl group onto a chloropyrazine core.

-

Materials:

-

Chloropyrazine derivative (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

-

Procedure:

-

To a flame-dried round-bottom flask, add the chloropyrazine derivative, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

-

C-H Functionalization: A Paradigm Shift in Pyrazine Synthesis

Direct C-H functionalization has emerged as a more atom-economical and sustainable approach to modifying the pyrazine ring.[10][11] This strategy avoids the need for pre-functionalized starting materials, such as halogenated pyrazines, and allows for the direct introduction of functional groups at specific positions on the ring.[10][11][12] Transition metal catalysis is often employed to achieve high reactivity and selectivity in these transformations.[9]

Diagram: Drug Discovery and Synthesis Workflow for Novel Pyrazines

Caption: A generalized workflow for the discovery and synthesis of novel pyrazine-based drug candidates.

Photocatalysis in Pyrazine Chemistry

Visible-light photoredox catalysis has recently gained prominence as a mild and efficient method for forging new bonds.[13] Dicyanopyrazines, for instance, have been utilized as purely organic photocatalysts to initiate a variety of chemical transformations.[13] This approach offers a green and sustainable alternative to traditional synthetic methods that often require harsh reaction conditions.[14][15]

Chapter 3: Case Study: The Synthesis of Favipiravir

Favipiravir (T-705) is a pyrazine-containing antiviral drug that has garnered significant attention. Its synthesis provides an excellent case study in the application of modern synthetic methodologies to access a biologically important pyrazine derivative. A preferred synthetic route starts from the commercially available 2-aminopyrazine and proceeds through a multi-step sequence involving regioselective chlorination, bromination, palladium-catalyzed cyanation, and a Sandmeyer reaction to construct a key 3,6-dichloropyrazine-2-carbonitrile intermediate.[2] Subsequent nucleophilic aromatic substitution with fluorine, partial hydrolysis of the nitrile, and a final nucleophilic substitution with water furnishes the target molecule.[2]

Table: Comparison of Biological Activities of Selected Pyrazine Derivatives

| Compound Class | Biological Activity | Target/Mechanism of Action | Representative IC₅₀/MIC Values |

| Piperlongumine Analogs | Anticancer | Induction of Reactive Oxygen Species (ROS) | IC₅₀: 3.19–8.90 μM (HCT116 cell line)[1] |

| Pyrazine Hybrids | Antitubercular | Inhibition of Pantothenate Synthetase (putative) | MIC: ≤6.25 µg/mL (against M. tuberculosis)[8] |

| Imidazo[1,2-a]pyrazines | Anticancer, Antimicrobial | Diverse (e.g., kinase inhibition) | Varies with specific compound and target |

| Bis-steroidal Pyrazines (e.g., Ritterazine B) | Anticancer | Potent Growth Inhibition | IC₅₀: 0.17 nM (P388 leukemia cells)[16] |

Chapter 4: Characterization and Future Perspectives

The unambiguous characterization of novel pyrazine compounds is crucial for establishing their structure and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography are indispensable tools in this regard.

The field of pyrazine synthesis is continually evolving, with ongoing efforts to develop more efficient, selective, and sustainable synthetic methods. The exploration of novel catalytic systems, the application of flow chemistry, and the integration of machine learning and artificial intelligence in reaction optimization are expected to drive future innovations in this area. These advancements will undoubtedly facilitate the discovery and development of the next generation of pyrazine-based therapeutics.

References

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL: [Link])

-

Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (URL: [Link])

-

C-H Functionalization of Pyridines. (URL: [Link])

-

Synthesis of substituted pyrazines from N-allyl malonamides. (URL: [Link])

-

Molecular Interactions of Pyrazine-Based Compounds to Proteins | Journal of Medicinal Chemistry. (URL: [Link])

-

Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (URL: [Link])

-

Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. (URL: [Link])

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (URL: [Link])

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (URL: [Link])

-

Pyrazine as a More Efficient Luminophore than Benzene for Producing Red-Shifted and Enhanced Photoluminescence | The Journal of Physical Chemistry A. (URL: [Link])

-

Transition metal-catalyzed functionalization of pyrazines. (URL: [Link])

-

Synthesis, Characterization, DFT and Photocatalytic Studies of a New Pyrazine Cadmium(II) Tetrakis(4-methoxy-phenyl)-porphyrin Compound. (URL: [Link])

-

Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides | The Journal of Organic Chemistry. (URL: [Link])

-

Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies. (URL: [Link])

-

Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers | Journal of the American Chemical Society. (URL: [Link])

-

Synthesis, Characterization, DFT and Photocatalytic Studies of a New Pyrazine Cadmium(II) Tetrakis(4-methoxy-phenyl)-porphyrin Compound. (URL: [Link])

-

Full article: Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (URL: [Link])

-

C-H functionalization of pyridines. (URL: [Link])

-

Synthesis of pyrazines. (URL: [Link])

-

Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (URL: [Link])

-

C-H Functionalization of Pyridines. (URL: [Link])

-

Dicyanopyrazine: 10th Anniversary in Photoredox Catalysis. (URL: [Link])

-

(PDF) Bioactive pyrrole-pyrazine derivative from a novel Bacillus species and review of the literature. (URL: [Link])

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (URL: [Link])

-

Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (URL: [Link])

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. C-H functionalization of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Dicyanopyrazine: 10th Anniversary in Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]

An In-Depth Technical Guide to 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine for Advanced Research

Section 1: Compound Profile and Synthetic Context

From a strategic standpoint, 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine is a member of the pyrazine family, a class of nitrogen-containing aromatic heterocycles of significant interest in medicinal chemistry and drug discovery.[1] The pyrazine core is a key pharmacophore found in numerous FDA-approved drugs.[2] The presence of a chlorine atom provides a reactive site for nucleophilic substitution, a common strategy in the synthesis of compound libraries for screening. The piperidinylcarbonyl group is an amide linkage, which can influence the compound's solubility, stability, and interaction with biological targets.

While a specific synthesis protocol for this exact molecule is not detailed in the available literature, a plausible synthetic route can be inferred from general pyrazine chemistry.[1][3] A common approach would involve the reaction of a precursor like 6-chloropyrazine-2-carbonyl chloride with piperidine.

Hypothetical Synthesis Workflow

The following diagram illustrates a potential synthetic pathway. This is a generalized representation and has not been experimentally validated for this specific compound.

Caption: A potential two-step synthesis pathway.

Section 2: Hazard Identification and Toxicological Profile (Inferred)

Due to the absence of specific toxicological data for this compound, a precautionary approach based on related structures is essential.

-

Structural Analogs: A close structural analog, 2-chloro-6-[(4-methyl-1-piperazinyl)carbonyl]pyrazine (CAS No. 959241-37-3), is classified as harmful if swallowed (H302) and is associated with the GHS07 pictogram (Harmful/Irritant).[4]

-

Pyrazine Derivatives: Many pyrazine derivatives are recognized as skin, eye, and respiratory irritants.[5]

-

Chlorinated Heterocycles: Chlorinated aromatic compounds can be persistent in the environment and may have toxic properties. Their combustion can produce hazardous byproducts like hydrogen chloride and oxides of nitrogen.

Based on these points, it is prudent to handle this compound as a compound that is:

-

Potentially harmful if swallowed, inhaled, or absorbed through the skin.

-

A likely irritant to the skin, eyes, and respiratory tract.

A comprehensive toxicological assessment has not been performed. Long-term exposure effects are unknown.

Summary of Inferred Hazards

| Hazard Classification (Assumed) | GHS Pictogram (Anticipated) | Precautionary Statement Codes (Recommended) |

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | P301 + P310 |

| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | P280, P302 + P352 |

| Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | P280, P305 + P351 + P338 |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | GHS07 (Exclamation Mark) | P261, P304 + P340 |

Section 3: Safe Handling, Storage, and Emergency Protocols

Adherence to rigorous laboratory safety protocols is paramount when handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of PPE.[6] The following provides a baseline for handling the compound in a research laboratory setting.

| Body Part | Recommended Protection | Rationale |

| Eyes/Face | ANSI Z87.1 compliant safety goggles. A face shield is required when handling larger quantities or if there is a significant splash risk.[2] | Protects against splashes and potential irritant effects. |

| Skin | Chemical-resistant gloves (e.g., nitrile). A flame-resistant lab coat. | Prevents skin contact and absorption. |

| Respiratory | Use in a certified chemical fume hood. If handling outside of a fume hood is unavoidable, a respirator with an appropriate organic vapor cartridge may be necessary, based on a formal risk assessment. | Minimizes inhalation of dust or vapors. |

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood.[7] Avoid generating dust. Keep away from heat, sparks, and open flames.[8] Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |

Accidental Release and Disposal

-

Spill Response: Evacuate the area. Wear appropriate PPE. For a solid spill, carefully sweep or scoop up the material to avoid creating dust and place it in a labeled container for disposal.[10] For a solution spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[7]

-

Waste Disposal: Dispose of waste in accordance with all local, regional, and national regulations.[11] Chemical waste should be collected in properly labeled, sealed containers for pickup by a licensed hazardous waste disposal service.[9] Do not dispose of down the drain or in general trash.[12]

Workflow for Handling Hazardous Chemical Spills

Caption: A generalized workflow for responding to a chemical spill.

References

- BIOSYNCE. (n.d.). 2-Chloro-6-(piperazin-1-yl)pyrazine Hydrochloride CAS 61655-58-1.

-

PubChem. (n.d.). 2-Chloro-6-(1-piperazinyl)pyrazine. Retrieved from [Link]

-